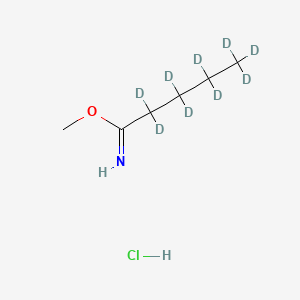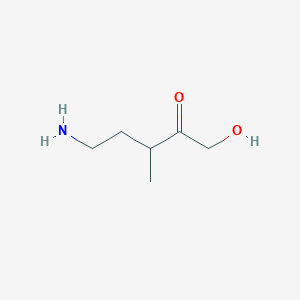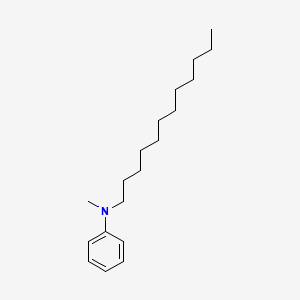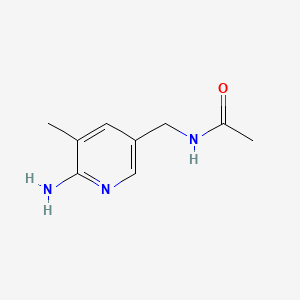![molecular formula C9H17NO7S B13828730 (2R)-3-sulfanyl-2-[[(3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexyl]amino]propanoic acid](/img/structure/B13828730.png)
(2R)-3-sulfanyl-2-[[(3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexyl]amino]propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-Deoxy-D-fructos-1-yl)-L-cysteine is an Amadori compound, which is a type of compound formed during the Maillard reaction. This reaction typically occurs between reducing sugars and amino acids, leading to the formation of various complex molecules. N-(1-Deoxy-D-fructos-1-yl)-L-cysteine is of particular interest due to its potential biological activities and applications in various fields such as food chemistry, medicine, and biochemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Deoxy-D-fructos-1-yl)-L-cysteine involves the reaction between D-fructose and L-cysteine. This reaction is typically carried out under mild heating conditions to facilitate the formation of the Amadori compound. The reaction can be represented as follows:
D-fructose+L-cysteine→N-(1-Deoxy-D-fructos-1-yl)-L-cysteine
The reaction conditions often involve heating the mixture at temperatures around 60-80°C for several hours. The pH of the reaction mixture is usually maintained at a slightly acidic to neutral range to optimize the yield of the desired product.
Industrial Production Methods
In an industrial setting, the production of N-(1-Deoxy-D-fructos-1-yl)-L-cysteine can be scaled up by using larger reaction vessels and continuous flow reactors. The reaction parameters such as temperature, pH, and reaction time are carefully controlled to ensure consistent product quality and yield. The product is then purified using techniques such as crystallization, filtration, and chromatography to obtain a high-purity compound suitable for various applications.
化学反応の分析
Types of Reactions
N-(1-Deoxy-D-fructos-1-yl)-L-cysteine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfide bonds, which are important in protein structure and function.
Reduction: Reduction reactions can break disulfide bonds, converting them back to thiol groups.
Substitution: The compound can participate in substitution reactions where the amino group or the thiol group is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H₂O₂), iodine (I₂)
Reducing Agents: Dithiothreitol (DTT), β-mercaptoethanol
Substitution Reagents: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Formation of cystine (disulfide-linked cysteine)
Reduction: Regeneration of free thiol groups
Substitution: Formation of various derivatives with modified functional groups
科学的研究の応用
N-(1-Deoxy-D-fructos-1-yl)-L-cysteine has several scientific research applications:
Chemistry: Used as a model compound to study the Maillard reaction and its implications in food chemistry.
Biology: Investigated for its role in protein glycation and its effects on protein structure and function.
Medicine: Explored for its potential antioxidant properties and its role in preventing oxidative stress-related diseases.
Industry: Utilized in the food industry to enhance flavor and aroma in processed foods.
作用機序
The mechanism of action of N-(1-Deoxy-D-fructos-1-yl)-L-cysteine involves its ability to participate in redox reactions and form stable Amadori products. The compound can interact with various molecular targets, including proteins and enzymes, through its thiol and amino groups. These interactions can lead to modifications in protein structure and function, influencing biological processes such as enzyme activity, signal transduction, and cellular metabolism.
類似化合物との比較
N-(1-Deoxy-D-fructos-1-yl)-L-cysteine can be compared with other Amadori compounds such as:
- N-(1-Deoxy-D-fructos-1-yl)-glycine
- N-(1-Deoxy-D-fructos-1-yl)-histidine
Uniqueness
- N-(1-Deoxy-D-fructos-1-yl)-L-cysteine : Contains a thiol group, making it unique in its ability to form disulfide bonds and participate in redox reactions.
- N-(1-Deoxy-D-fructos-1-yl)-glycine : Lacks a thiol group, limiting its redox activity.
- N-(1-Deoxy-D-fructos-1-yl)-histidine : Contains an imidazole ring, providing different chemical reactivity and biological functions.
特性
分子式 |
C9H17NO7S |
|---|---|
分子量 |
283.30 g/mol |
IUPAC名 |
(2R)-3-sulfanyl-2-[[(3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexyl]amino]propanoic acid |
InChI |
InChI=1S/C9H17NO7S/c11-2-6(13)8(15)7(14)5(12)1-10-4(3-18)9(16)17/h4,6-8,10-11,13-15,18H,1-3H2,(H,16,17)/t4-,6+,7+,8+/m0/s1 |
InChIキー |
DORRTRFFDBKICV-MLQRGLMKSA-N |
異性体SMILES |
C([C@H]([C@H]([C@@H](C(=O)CN[C@@H](CS)C(=O)O)O)O)O)O |
正規SMILES |
C(C(C(C(C(=O)CNC(CS)C(=O)O)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1R,3S)-3-(2,2-Dichloroethenyl)-2,2-dimethylcyclopropanecarboxylic Acid [2,3,5,6-Tetrafluoro-4-(methoxymethyl)phenyl]methyl Ester-d3](/img/structure/B13828649.png)

![4-Methyl-4H-imidazo[1,5,4-DE]quinoxalin-5(6H)-one](/img/structure/B13828663.png)
![(1S,2R,19R,22S,34S,37R,40R,52S)-64-[(2S,3R,4R,5S,6S)-6-carboxy-3-(decanoylamino)-4,5-dihydroxyoxan-2-yl]oxy-5,32-dichloro-2,26,31,44,49-pentahydroxy-22-(methylamino)-21,35,38,54,56,59-hexaoxo-47-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14(63),15,17(62),23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,65-henicosaene-52-carboxylic acid](/img/structure/B13828679.png)
![[(1S,2R,4R)-4-[4-[[(1S)-2,3-dihydro-1H-inden-1-yl]amino]pyrrolo[2,3-d]pyrimidin-7-yl]-2-sulfamoyloxycyclopentyl]methyl sulfamate](/img/structure/B13828700.png)

![1,4,6-Triazaspiro[4.4]nonane](/img/structure/B13828708.png)


![2-(2-Bromo-4-fluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B13828723.png)

![Dodecanoyl-dimethyl-[3-(oxidoazaniumyl)propyl]azanium](/img/structure/B13828732.png)
![N'-acetyl-5-(trifluoromethyl)thieno[3,2-b]pyridine-6-carbohydrazide](/img/structure/B13828739.png)

